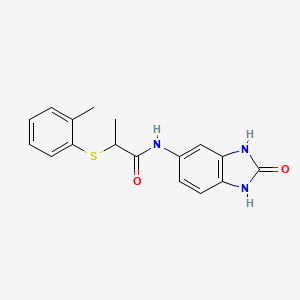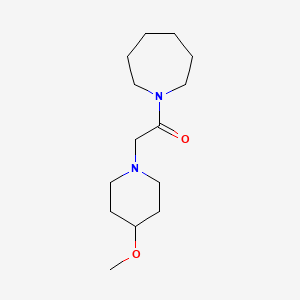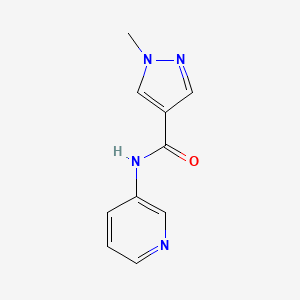
1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has been synthesized using different methods, and researchers have explored its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide involves the inhibition of specific enzymes involved in cell proliferation. This compound targets the enzyme CDK9, which is essential for the transcription of genes involved in cell division. By inhibiting CDK9, 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide prevents the proliferation of cancer cells. In agriculture, this compound targets specific enzymes involved in the synthesis of chitin, a component of the cell walls of fungi and insects. By inhibiting chitin synthesis, 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide prevents the growth of plant pathogens.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide have been studied extensively. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells. In plants, this compound has been found to induce the expression of defense-related genes and activate the plant's defense mechanisms. It also promotes plant growth and enhances stress tolerance.
实验室实验的优点和局限性
The advantages of using 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide in lab experiments include its broad-spectrum activity against various plant pathogens, its ability to inhibit specific enzymes involved in cell proliferation, and its potential use as a building block for the synthesis of new materials. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide. In medicine, researchers can explore its potential use in combination with other anticancer drugs to enhance its efficacy. In agriculture, researchers can investigate its potential use in combination with other plant protection products to control plant diseases more effectively. In material science, researchers can explore its potential use as a building block for the synthesis of new materials with unique properties. Additionally, researchers can investigate the environmental impact of using this compound in agriculture and develop strategies to minimize its potential adverse effects.
Conclusion:
In conclusion, 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has potential applications in various scientific fields such as medicine, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, plant protection products, and materials with unique properties.
合成方法
The synthesis of 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been achieved using various methods. One of the most common methods involves the reaction of 3-amino-pyridine with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain the desired compound.
科学研究应用
1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been investigated for its potential applications in various scientific fields. In medicine, this compound has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In agriculture, this compound has been explored for its ability to control plant diseases caused by fungi and bacteria. It has been found to have a broad-spectrum activity against various plant pathogens. In material science, this compound has been investigated for its potential use as a building block for the synthesis of new materials with unique properties.
属性
IUPAC Name |
1-methyl-N-pyridin-3-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-8(5-12-14)10(15)13-9-3-2-4-11-6-9/h2-7H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZYVVINXRIKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Chlorophenyl)-3-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7565526.png)
![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)
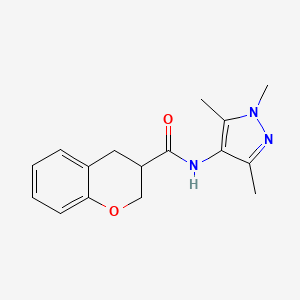
![1-methyl-N-[(4-methylsulfonylphenyl)methyl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565553.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)
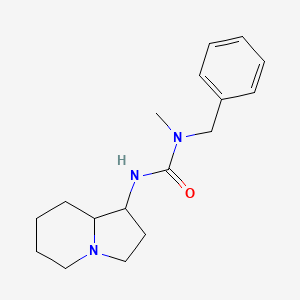
![1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole](/img/structure/B7565565.png)
![5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid](/img/structure/B7565575.png)
![N,N,2,2-tetramethyl-N'-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propane-1,3-diamine](/img/structure/B7565578.png)
![2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7565585.png)
![N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7565604.png)
